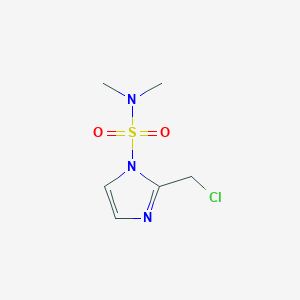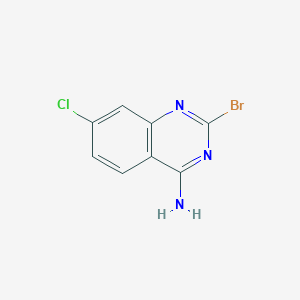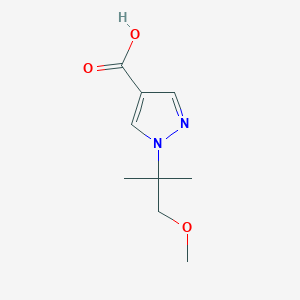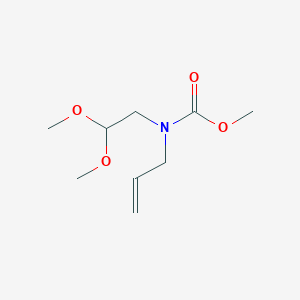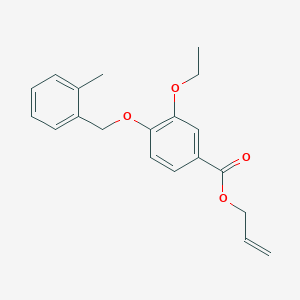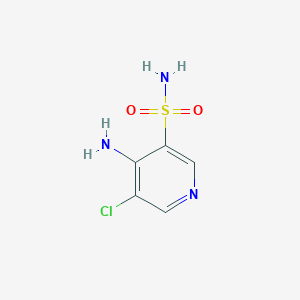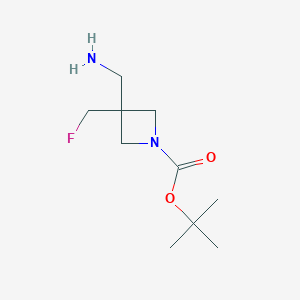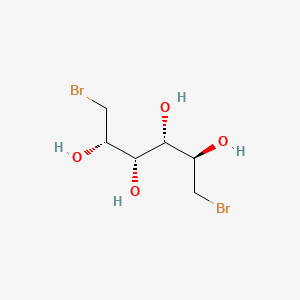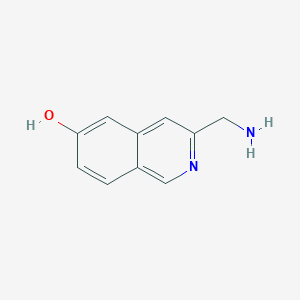![molecular formula C8H15NO B13024819 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective production techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spiro ring is a key reactive site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its use in anesthetic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets through its spirocyclic structure. The nitrogen atom within the spiro ring can form hydrogen bonds and interact with various biological molecules, influencing their activity. This compound can modulate pathways involved in neurotransmission and enzyme activity, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the dimethyl substitution.
Piperidine: A common bioisostere used in medicinal chemistry, with a simpler ring structure.
Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol |
InChI |
InChI=1S/C8H15NO/c1-7(2)3-6(10)8(7)4-9-5-8/h6,9-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
LLQAGACUROJRKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C12CNC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


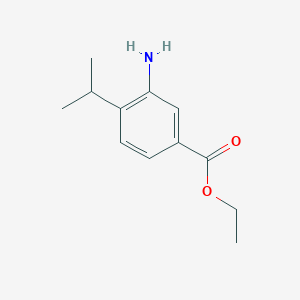
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
